molecular formula C12H19N3OS2 B3635902 [(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate

[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate

Cat. No.: B3635902
M. Wt: 285.4 g/mol
InChI Key: NZIQUNUYHULIKT-UHFFFAOYSA-M
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Description

[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a conjugated system and a thiazole ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the penta-2,4-dienylidene intermediate: This step involves the reaction of a suitable aldehyde with a dimethylamine in the presence of a base to form the penta-2,4-dienylidene intermediate.

    Cyclization to form the thiazole ring: The intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiazole ring.

    Final assembly: The resulting compound is then subjected to further reactions to introduce the dimethylazanium group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of [(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological effects. The thiazole ring may also play a role in its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    [(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate: Known for its unique structure and diverse applications.

    This compound: Similar in structure but may have different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of a conjugated system and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C3H3NOS2/c1-10(2)8-6-5-7-9-11(3)4;5-2-1-7-3(6)4-2/h5-9H,1-4H3;1,5H,(H,4,6)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIQUNUYHULIKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=CC=[N+](C)C.C1=C(NC(=S)S1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C/C=[N+](C)C.C1=C(NC(=S)S1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate
Reactant of Route 2
Reactant of Route 2
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate
Reactant of Route 3
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate
Reactant of Route 4
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate
Reactant of Route 5
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate
Reactant of Route 6
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate

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